2-(Chloromethyl)-4,6-difluoropyridine
Description
2-(Chloromethyl)-4,6-difluoropyridine is a halogenated pyridine derivative characterized by a chloromethyl (-CH₂Cl) group at the 2-position and fluorine atoms at the 4- and 6-positions. Its molecular formula is C₆H₄ClF₂N, with a molecular weight of 163.55 g/mol (inferred from analogous compounds in and ). The chloromethyl group serves as a reactive site for nucleophilic substitution, while the fluorine atoms impart electron-withdrawing effects, modulating the pyridine ring’s electronic properties.
Properties
Molecular Formula |
C6H4ClF2N |
|---|---|
Molecular Weight |
163.55 g/mol |
IUPAC Name |
2-(chloromethyl)-4,6-difluoropyridine |
InChI |
InChI=1S/C6H4ClF2N/c7-3-5-1-4(8)2-6(9)10-5/h1-2H,3H2 |
InChI Key |
DBRNPGHZYLSYNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CCl)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4,6-difluoropyridine typically involves the chloromethylation of 4,6-difluoropyridine. One common method includes the reaction of 4,6-difluoropyridine with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, facilitating the formation of the chloromethyl group on the pyridine ring.
Industrial Production Methods: Industrial production of 2-(Chloromethyl)-4,6-difluoropyridine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-4,6-difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Halogenation: The difluoro groups can be further halogenated under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Halogenation: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products:
- Substituted pyridine derivatives with various functional groups replacing the chloromethyl group.
- Halogenated pyridine derivatives with additional halogen atoms on the ring.
Scientific Research Applications
2-(Chloromethyl)-4,6-difluoropyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4,6-difluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
The following analysis compares 2-(Chloromethyl)-4,6-difluoropyridine with structurally related pyridine and heterocyclic derivatives, focusing on substituent effects, reactivity, and applications.
Substituent Position and Electronic Effects
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Electronic Effects | Evidence ID |
|---|---|---|---|---|
| 2-(Chloromethyl)-4,6-difluoropyridine | -CH₂Cl (2), -F (4,6) | 163.55 | Strong electron withdrawal (F), activation of -CH₂Cl | [2, 7] |
| 5-(Chloromethyl)-2,3-difluoropyridine | -CH₂Cl (5), -F (2,3) | 163.00 | Altered regiochemistry; reduced steric hindrance | [2] |
| 2-Chloro-4,6-diphenylpyridine | -Cl (2), -Ph (4,6) | 265.74 | Electron withdrawal (Cl) + steric bulk (Ph) | [6] |
| 2-(Chloromethyl)-4,6-dimethoxypyridine | -CH₂Cl (2), -OCH₃ (4,6) | ~202.64 | Electron donation (OCH₃) deactivates -CH₂Cl | [7] |
| 2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyridine | -CH₂Cl (2), -CF₃ (4,6) | ~261.04 | Extreme electron withdrawal (CF₃), enhanced -CH₂Cl reactivity | [7] |
Key Observations :
- Electron-Withdrawing Groups (F, CF₃) : Fluorine and trifluoromethyl groups increase the pyridine ring’s electron deficiency, enhancing the electrophilicity of the chloromethyl group. This makes 2-(Chloromethyl)-4,6-difluoropyridine more reactive in nucleophilic substitutions compared to methoxy-substituted analogs .
- Steric Effects : Bulky substituents like phenyl (in 2-Chloro-4,6-diphenylpyridine) hinder reactions at the pyridine core, whereas fluorine’s small size minimizes steric interference .
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